molecular formula C16H16N4OS2 B14987166 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14987166
M. Wt: 344.5 g/mol
InChI Key: UTXDKWMZAYOJGW-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic compound designed for research use in medicinal chemistry and oncology. Its structure incorporates two key pharmacophores: a 1,3,4-thiadiazole ring and a phenylthiazole moiety, linked by an acetamide bridge. The 1,3,4-thiadiazole core is a mesoionic ring system known for its versatile pharmacological profile and ability to easily cross biological membranes, which facilitates interaction with diverse cellular targets . This pharmacophore is extensively investigated for its cytotoxic properties and is considered a bioisostere of nucleic acid bases, suggesting a potential to disrupt DNA replication in rapidly dividing cells . Preliminary research on analogous structures indicates potential application in anticancer research. Hybrid molecules containing the 1,3,4-thiadiazole moiety have demonstrated potent antiproliferative effects against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) carcinomas . The mechanism of action for such compounds can vary and may include the inhibition of specific enzymes like Focal Adhesion Kinase (FAK) or carbonic anhydrase isoforms (CA IX and CA XII) that are often overexpressed in tumor microenvironments . Furthermore, structurally related acetamide-thiadiazole derivatives have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a metabolic enzyme critical for the growth and survival of many cancer cells . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, investigating molecular pathways in cancer biology, and conducting structure-activity relationship (SAR) studies. Please Note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and purity prior to use.

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4OS2/c1-2-6-14-19-20-16(23-14)18-13(21)9-12-10-22-15(17-12)11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H,18,20,21)

InChI Key

UTXDKWMZAYOJGW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For example, 2-phenyl-1,3-thiazole can be prepared by reacting phenacyl bromide with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. For instance, 5-propyl-1,3,4-thiadiazole can be prepared by reacting propylthiosemicarbazide with acetic anhydride.

    Coupling of Thiazole and Thiadiazole Rings: The final step involves the coupling of the thiazole and thiadiazole rings through an acetamide linkage. This can be achieved by reacting 2-phenyl-1,3-thiazole-4-carboxylic acid with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

    Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound has been explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of essential biochemical processes in cells.

    DNA Intercalation: The compound may intercalate into DNA, leading to inhibition of DNA replication and transcription.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole ring's substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name (Reference) Thiadiazole Substituent Melting Point (°C) Yield (%) Key Features
Target Compound 5-propyl Not reported Not reported Balanced lipophilicity for membrane penetration
5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-...) Benzylthio 133–135 88 High yield; bulky substituent may hinder target binding
3d (N-(5-mercapto-1,3,4-thiadiazol-2-yl)-...) Mercapto (SH) 212–216 82 Polar SH group enhances solubility but reduces metabolic stability
Y200-2645 (5-methyl-1,3,4-thiadiazol-2-yl) Methyl Not reported Not reported Shorter alkyl chain reduces hydrophobicity

Key Observations :

  • Propyl vs.
  • Benzylthio vs. Propyl (5h) : The benzylthio group in 5h may confer steric hindrance, reducing binding affinity compared to the linear propyl chain .
  • Mercapto Group (3d) : The SH group in 3d enhances hydrogen-bonding capacity but is prone to oxidation, limiting stability .

Variations in the Acetamide-Linked Aromatic Moieties

The phenyl-thiazole moiety in the target compound contrasts with other aryl or phenoxy groups in analogs:

Compound Name (Reference) Aromatic/Substituent Group Spectral Data (¹H NMR, IR) Biological Implications
Target Compound 2-Phenyl-1,3-thiazole Not reported Aromatic π-π interactions enhance target binding
5e (2-(5-Isopropyl-2-methylphenoxy)-...) Isopropyl-methylphenoxy δ 3.86 (–CH2CO–), 1708 cm⁻¹ (C=O) Bulky substituents may reduce solubility
9c (2-(4-Bromophenyl)-1,3-thiazol-5-yl) 4-Bromophenyl-thiazole Not reported Electron-withdrawing Br may enhance electrophilic reactivity
Y030-5390 (3,4-Dimethoxyphenyl) Dimethoxyphenyl Not reported Methoxy groups improve solubility but reduce bioavailability

Key Observations :

  • Phenyl-Thiazole vs.
  • Dimethoxyphenyl (Y030-5390) : Polar methoxy groups enhance aqueous solubility but may hinder blood-brain barrier penetration .

Key Observations :

  • Bulky substituents (e.g., benzylthio in 5h) often yield higher purity products due to favorable crystallization .
  • Mercapto-containing compounds (e.g., 3d) require careful pH control during synthesis to avoid oxidation .

Biological Activity

The compound 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide represents a novel structure within the realm of thiazole and thiadiazole derivatives. These types of compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and potential applications.

Chemical Structure and Properties

The molecular formula of This compound is C16H18N4OS3C_{16}H_{18}N_4OS_3, with a molecular weight of approximately 378.53 g/mol. The compound features a thiazole ring fused with a thiadiazole moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and thiadiazole exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that similar compounds showed IC50 values ranging from 0.28 µg/mL to 10 µg/mL against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway . Molecular docking studies suggest that these compounds can interfere with DNA binding and kinase activity.

Antimicrobial Properties

Thiazole and thiadiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens:

  • Activity Against Bacteria : Compounds similar to the one have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

Some studies have indicated potential anti-inflammatory properties associated with thiazole derivatives. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Table 1: Biological Activity Summary of Related Compounds

Compound NameIC50 (µg/mL)Cancer Cell LineActivity Type
2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetamide0.28MCF-7Anticancer
5-(benzenesulfonylmethyl)-1,3,4-thiadiazol derivative2.44LoVoAnticancer
Thiadiazole derivative10E. coliAntimicrobial
Thiadiazole derivative10S. aureusAntimicrobial

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the anticancer properties of thiadiazole derivatives found that one compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells. This study highlighted the compound's ability to induce apoptosis without causing cell cycle arrest .
  • Case Study on Antimicrobial Activity : Another study evaluated a series of thiazole derivatives for their antimicrobial efficacy against various bacterial strains. The most effective compound displayed an MIC of 5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for clinical application in treating resistant infections .

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